molecular formula C11H11N3O3 B1408401 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol CAS No. 1771123-34-2

1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol

Cat. No. B1408401
M. Wt: 233.22 g/mol
InChI Key: LAYGSTNCNIPBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol” is a complex organic molecule. It contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound . The nitrophenyl group attached to it suggests that it might have interesting chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, Schiff base compounds, which have similar structures, are prepared and structurally characterized by single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction and density functional theory calculations . These methods allow scientists to determine the geometric parameters of the molecules .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve reduction processes . For example, the reduction of 4-nitrophenol to 4-aminophenol with an excess of sodium borohydride is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles .

Scientific Research Applications

Corrosion Inhibition

A study by Singh et al. (2020) explored the synthesis of pyrazol derivatives, including 4,4’-((4-nitrophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (PZ-2), and its application in corrosion mitigation for N80 steel in a simulated acidizing environment. They found PZ-2 to exhibit significant protection efficiency in corrosion inhibition, highlighting its potential utility in the petroleum industry (Singh, Ansari, Quraishi & Kaya, 2020).

Antiglaucoma Activity

Kasımoğulları et al. (2010) investigated pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide for antiglaucoma activity. They synthesized various derivatives, including those based on ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, and found them to be potent inhibitors of carbonic anhydrase isoenzymes, which are relevant for glaucoma treatment (Kasımoğulları, Bülbül, Arslan & Gökçe, 2010).

Structural and Spectroscopic Analysis

Viveka et al. (2016) conducted a study on the synthesis and analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which, while not exactly 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol, shares structural similarities. They provided insight into the compound's molecular geometry and electronic structure, contributing to a deeper understanding of such pyrazole derivatives (Viveka, Vasantha, Dinesha, Naveen, Lokanath & Nagaraja, 2016).

Antimicrobial Activities

Research in 2021 on functional derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes, similar in structure to 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol, showed that these compounds exhibit promising antimicrobial properties against various strains of bacteria and fungi. This suggests potential applications of such derivatives in developing effective antimicrobial agents (Anonymous, 2021).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the interesting features of this molecule, it could be a subject of future studies in medicinal chemistry, materials science, and other fields .

properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-11-7-12-13(8-11)6-5-9-1-3-10(4-2-9)14(16)17/h1-4,7-8,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYGSTNCNIPBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=C(C=N2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
Reactant of Route 3
Reactant of Route 3
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
Reactant of Route 4
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.